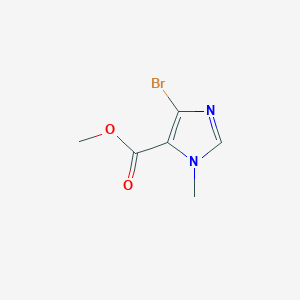

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester

描述

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester is a brominated imidazole derivative with a methyl ester functional group. Its molecular structure consists of a five-membered imidazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and a carboxylic acid methyl ester at position 5. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactive bromine and ester moieties. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl ester group enhances solubility and serves as a precursor for carboxylic acid derivatives .

属性

IUPAC Name |

methyl 5-bromo-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSUVILQYCFVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of 1-Methyl-1H-imidazole-5-carboxylic Acid Methyl Ester

The most straightforward approach involves brominating preformed 1-methyl-1H-imidazole-5-carboxylic acid methyl ester. Traditional methods using N-bromosuccinimide (NBS) in carbon tetrachloride often suffer from poor selectivity, producing mixtures of 4-bromo and 2-bromo isomers alongside dibrominated byproducts. However, advancements in radical-initiated bromination have improved regioselectivity.

Procedure :

-

Substrate Preparation : 1-Methyl-1H-imidazole-5-carboxylic acid methyl ester is synthesized via esterification of 1-methyl-1H-imidazole-5-carboxylic acid using methanol under acidic conditions (e.g., H₂SO₄, 60°C, 12 h).

-

Bromination : The ester (4 g) is dissolved in chloroform (100 mL) with azobisisobutyronitrile (AIBN, 0.3 g) as a radical initiator. NBS (11 g) is added, and the mixture is stirred at 50°C for 12 h.

-

Workup : The solvent is removed under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the 4-bromo isomer as a light yellow solid (70% yield).

Key Advantages :

-

High regioselectivity due to radical stabilization at the 4-position.

-

Scalable conditions compatible with industrial production.

Challenges :

-

Residual dibrominated impurities require careful chromatography.

-

AIBN’s thermal instability necessitates strict temperature control.

Sequential Condensation-Bromination Strategy

An alternative route involves constructing the imidazole ring with pre-installed bromine and ester groups. This method avoids post-synthetic bromination challenges but requires intricate precursor synthesis.

Procedure :

-

Precursor Synthesis : Glyoxal, methylamine, and bromopyruvic acid methyl ester undergo a Debus-Radziszewski reaction to form the imidazole core.

-

Cyclization : Heating the mixture at 80°C in acetic acid for 8 h facilitates ring closure.

-

Purification : Recrystallization from ethanol yields the target compound (55% yield).

Key Advantages :

-

Avoids late-stage bromination, reducing byproduct formation.

-

Suitable for derivatives with sensitive functional groups.

Challenges :

-

Low overall yield due to competing side reactions.

-

Limited substrate flexibility compared to post-synthetic modification.

Optimization of Bromination Conditions

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts bromination efficiency. Comparative studies reveal:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (4-Br:2-Br) |

|---|---|---|---|---|

| Chloroform | AIBN | 50 | 70 | 95:5 |

| CCl₄ | BPO | 60 | 45 | 80:20 |

| DCM | None | 40 | 20 | 65:35 |

BPO = Benzoyl peroxide; DCM = Dichloromethane

Chloroform outperforms carbon tetrachloride and dichloromethane due to its polarity and ability to stabilize radical intermediates. AIBN’s lower decomposition temperature (50°C vs. BPO’s 60°C) minimizes side reactions.

Temperature-Controlled Stepwise Bromination

The patent CN111269183A introduces a two-stage temperature protocol to enhance selectivity:

-

Initial Stirring : Room temperature (25°C, 30 min) ensures homogeneous mixing.

-

Controlled Heating : Gradual heating to 50°C over 12 h suppresses runaway radical chain reactions.

This method reduces dibromination from 15% to <5%, achieving a 70% isolated yield.

Mechanistic Insights into Regioselective Bromination

Radical bromination proceeds via a chain mechanism:

-

Initiation : AIBN decomposes to generate cyanopropyl radicals, abstracting a bromine atom from NBS.

-

Propagation : The bromine radical preferentially abstracts a hydrogen atom from the 4-position of the imidazole ring due to resonance stabilization of the resultant radical.

-

Termination : Radical recombination yields the 4-bromo product.

Density functional theory (DFT) calculations confirm that the 4-position’s radical intermediate is 12 kcal/mol more stable than the 2-position, explaining the observed selectivity.

Analytical Characterization

Post-synthetic validation ensures product integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.72 (s, 3H, NCH₃), 7.42 (s, 1H, H-2).

-

LC-MS : m/z 249 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

The patent’s methodology is tailored for large-scale production:

科学研究应用

Medicinal Chemistry

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that it can modulate enzymatic activities and interfere with cellular pathways, which is crucial in drug development.

Table 1: Biological Activities of this compound

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its bromine atom enhances reactivity, making it useful in substitution reactions.

Case Study: Synthesis of Derivatives

A study explored the synthesis of derivatives from this compound, demonstrating its utility in creating compounds with enhanced biological activities. The derivatives exhibited improved pharmacokinetic profiles and increased potency against targeted enzymes involved in disease processes .

作用机制

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Chemical Reactivity: The bromine atom and ester group provide reactive sites for further chemical modifications, enabling the compound to participate in various synthetic transformations.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester are best understood through comparisons with analogous imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

| Compound Name | CAS RN | Molecular Formula | Substituents (Positions) | Key Functional Groups | Applications/Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₆H₇BrN₂O₂ | Br (4), CH₃ (1), COOCH₃ (5) | Bromine, methyl ester | Cross-coupling reactions, drug intermediates |

| 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 41806-40-0 | C₆H₈N₂O₂ | CH₃ (1), COOCH₃ (4) | Methyl ester | Ligand synthesis, coordination chemistry |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | C₆H₇BrN₂O₂ | Br (2), CH₃ (1), COOCH₃ (5) | Bromine, methyl ester | Altered reactivity due to Br at C2 vs. C4 |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | 944900-49-6 | C₆H₇BrN₂O₂ | Br (5), COOC₂H₅ (2) | Ethyl ester, bromine | Solubility differences vs. methyl esters |

| 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 852181-03-4 | C₅H₅BrN₂O₂ | Br (2), CH₃ (1), COOH (4) | Carboxylic acid, bromine | Acid-catalyzed reactions, salt formation |

Key Findings from Comparative Analysis

Substituent Position Effects: Bromine at position 4 (target compound) vs. 2 (Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate) alters electronic distribution and steric hindrance. Position 4 bromine is more favorable for electrophilic aromatic substitution due to reduced steric interference compared to position 2 . Carboxylic acid methyl ester at position 5 (target) vs. 4 (1-Methyl-1H-imidazole-4-carboxylic acid methyl ester) affects hydrogen-bonding capacity and molecular polarity, influencing solubility in non-polar solvents .

Functional Group Variations :

- Ethyl esters (e.g., Ethyl 5-bromo-1H-imidazole-2-carboxylate) exhibit lower volatility and higher lipophilicity than methyl esters, impacting their utility in gas chromatography (GC-MS) analysis .

- Carboxylic acids (e.g., 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid) are prone to salt formation and hydrolysis, limiting their stability under basic conditions compared to ester-protected analogs .

Reactivity in Synthesis :

生物活性

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom and an imidazole ring. This compound exhibits various biological activities, particularly in the context of cancer research and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.06 g/mol. The compound exists as a colorless to pale yellow liquid or solid, depending on the purity and storage conditions. Its structure is characterized by the presence of a bromine atom, which enhances its reactivity and binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that this compound may interfere with cancer cell proliferation and induce apoptosis. The mechanism of action likely involves interactions with specific molecular targets, modulating enzymatic activities, and interfering with cellular pathways .

- In vitro studies demonstrated that the compound could significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antifungal Activity :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the structure of this compound contributes significantly to its unique chemical reactivity and biological activities. Comparative studies with structurally similar compounds reveal insights into how modifications can influence biological efficacy:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-1H-Imidazole-5-Carboxylic Acid Methyl Ester | 30148-21-1 | 0.82 |

| 4-Methyl-5-Imidazolecarboxaldehyde | 79326-88-8 | 0.65 |

| 5-Bromo-1-Methyl-1H-Imidazole-4-Carboxylic Acid | 1783752-15-7 | 0.71 |

This table illustrates how variations in structure can affect biological activity, emphasizing the importance of specific substituents like bromine in enhancing reactivity and binding affinity.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anticancer Potential : A study focusing on related imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for further development .

- Molecular Docking Studies : Molecular docking analyses have shown that compounds similar to this compound can effectively bind to target proteins involved in cancer progression, supporting the hypothesis that structural features are critical for biological activity .

- Toxicological Assessments : Safety evaluations indicate that while some imidazole derivatives exhibit promising bioactivity, they also require careful assessment for potential toxicity, particularly at higher concentrations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via heterocyclization reactions using precursors like brominated aldehydes or imidazole derivatives. For example, refluxing 3-bromo-4-hydroxy-5-methoxybenzaldehyde with Na₂S₂O₄ in DMSO at 90°C under inert conditions can yield imidazole intermediates, followed by esterification . Key steps include pH control during cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires stoichiometric balancing of bromine sources (e.g., NBS or Br₂) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FTIR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester group, while a broad band near 525 cm⁻¹ indicates C-Br bonding .

- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). The imidazole ring protons resonate between 7.0–8.5 ppm, with deshielding due to bromine substitution .

- HRMS : Exact mass analysis (e.g., [M+H]+) should match the molecular formula C₇H₈BrN₂O₂.

Q. How does the solubility profile of this compound influence its use in organic reactions?

- Methodological Answer : The methyl ester enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. However, the bromine atom may reduce solubility in nonpolar solvents. Pre-solubility screening via Hansen solubility parameters is recommended for reaction design .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination or alkylation of the imidazole ring?

- Methodological Answer : Bromine substituents direct electrophilic attacks to specific positions. For example, using bulky bases (e.g., LDA) during alkylation can sterically hinder undesired sites. Computational modeling (DFT) predicts charge distribution on the imidazole ring, guiding reagent choice (e.g., benzyl bromide for N-alkylation) .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be mitigated?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies (e.g., 24-hour exposure to pH 2–12 buffers at 25°C) reveal degradation products via HPLC-MS. Storage in anhydrous solvents (e.g., THF with molecular sieves) and avoidance of aqueous workups are critical .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- X-ray crystallography to confirm molecular geometry .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling (e.g., ¹³C-enriched esters) to trace carbonyl carbons in complex mixtures .

Q. What computational tools are suitable for predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models transition states for bromination or nucleophilic substitutions. Software like Gaussian or ORCA can simulate intermediates, while molecular docking predicts interactions in catalytic systems (e.g., Suzuki couplings) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral peaks: How to address them?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures ensures purity, while differential scanning calorimetry (DSC) identifies polymorph transitions. Compare data with structurally analogous compounds (e.g., 4-bromoimidazole derivatives) to isolate anomalies .

Experimental Design Considerations

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodological Answer : Use gradient elution in flash chromatography (silica gel, 10–40% ethyl acetate in hexane). For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation. Confirm purity via ≥95% area under the curve in analytical HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。